molecular formula C9H15ClF3N B2753697 2-(Trifluoromethyl)bicyclo[2.2.2]octan-2-amine;hydrochloride CAS No. 2243512-22-1

2-(Trifluoromethyl)bicyclo[2.2.2]octan-2-amine;hydrochloride

Cat. No.: B2753697
CAS No.: 2243512-22-1
M. Wt: 229.67
InChI Key: UICKIQMVZOMBFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Trifluoromethyl)bicyclo[2.2.2]octan-2-amine;hydrochloride” is a chemical compound with a unique structure . It is used in various applications, including drug discovery and organic synthesis.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16F3N.ClH/c11-10(12,13)9(6-14)5-7-1-3-8(9)4-2-7;/h7-8H,1-6,14H2;1H . This indicates that the compound has a bicyclic structure with a trifluoromethyl group attached to it.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 243.7 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Anti-influenza Virus Activity

Several tricyclic compounds, including those with a unique amine moiety derived from the structure of triperiden, have been investigated for their potential as anti-influenza virus agents. Specifically, 1-(1-azabicyclo[3.3.0]octan-5-yl)-1-(4-fluorophenyl)-1-(2-tricyclo[3.3.1.1(3.7)]decyl)methan-1-ol hydrochloride exhibited potent activity against the influenza A virus, highlighting its promise as a novel anti-influenza virus agent for humans (Oka et al., 2001).

Thermal Behavior and Polymorphism

The salts of 1,4-diazabicyclo[2.2.2]octane (DABCO) and bis(trifluoromethylsulfonyl)amine, in both 1:1 and 1:2 stoichiometries, have been explored for their thermal behavior and polymorphism. These studies have provided insights into reversible phase transitions, enantiotropic relationships between polymorphs, and structural determinations of various forms through X-ray crystallography (Laus et al., 2011).

Solvolysis of Bicyclic α,α′-Dichloro Ketones

Research into the base-induced solvolyses of bicyclic α,α′-dichloro ketones has revealed mechanisms involving enolization/ionization to produce α-oxo-acetals and trifluoroethyl acetals. These findings contribute to the understanding of benzilic acid rearrangement processes and offer insights into the chemistry of bicyclic compounds (Föhlisch et al., 2001).

Anion Encapsulation in Protonated Azacryptands

The study of anion encapsulation within the cavity of protonated azacryptands showcases the structural intricacies and binding interactions involving iodide and bichloride. This research demonstrates the significant role of protonation and its distribution within receptor architecture in guest encapsulation, contributing to the field of host-guest chemistry (Ravikumar et al., 2008).

Water-soluble Macrocyclic Host Molecules

The development of water-soluble macrocyclic polyamine host molecules, including those containing bicyclo[2.2.2]octane units, highlights advancements in host-guest chemistry. These molecules have shown potential in encapsulating hydrophobic guests, providing a foundation for further exploration in supramolecular chemistry (Tobe et al., 1985).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Properties

IUPAC Name

2-(trifluoromethyl)bicyclo[2.2.2]octan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N.ClH/c10-9(11,12)8(13)5-6-1-3-7(8)4-2-6;/h6-7H,1-5,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICKIQMVZOMBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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